6-Benzyloxy-2-bromo-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

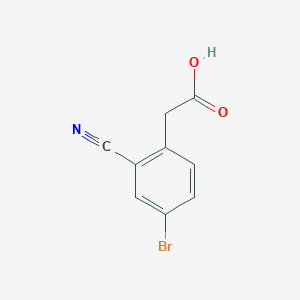

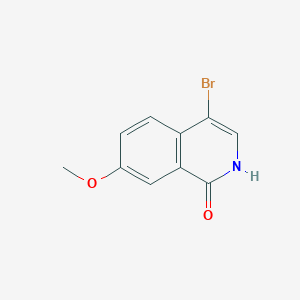

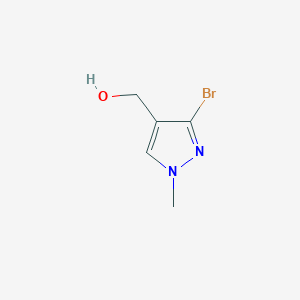

6-Benzyloxy-2-bromo-benzothiazole is a chemical compound with the molecular formula C14H10BrNOS . It has a molecular weight of 320.21 and is a light pink solid . The IUPAC name for this compound is 6-(benzyloxy)-2-bromobenzo[d]thiazole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10BrNOS/c15-14-16-12-7-6-11 (8-13 (12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a light pink solid . It has a molecular weight of 320.21 . The compound should be stored at a temperature between 0-5°C .Aplicaciones Científicas De Investigación

Pharmacological Importance and Therapeutic Potential

Benzothiazoles, including compounds like 6-Benzyloxy-2-bromo-benzothiazole, are highlighted for their vast therapeutic potential, particularly as chemotherapeutic agents. The structural simplicity and the ability to serve as ligands to various biomolecules make benzothiazoles a focus in drug discovery for treating diseases like cancer. The 2-arylbenzothiazole moiety, for instance, is under investigation for its antitumor properties, emphasizing the importance of benzothiazole derivatives in developing new chemotherapeutic agents (Kamal, Hussaini, & Mohammed, 2015).

Synthesis and Chemical Properties

The chemistry of benzothiazole derivatives, such as this compound, is marked by fascinating variability, which has implications for their synthesis, properties, and complex formation. These aspects are crucial for understanding the adaptability and potential applications of benzothiazole derivatives in various scientific and therapeutic contexts (Boča, Jameson, & Linert, 2011).

Anticancer Activity

A significant area of research involves the structural modifications of benzothiazole derivatives to enhance their antitumor effectiveness. The ongoing development of benzothiazoles and their conjugates as potential chemotherapeutics underscores their promising role in cancer treatment. These efforts include investigating the in vitro and in vivo anticancer activities, understanding structure-activity relationships, and assessing their mechanism of action and pharmacokinetics (Ahmed et al., 2012).

Broad Spectrum of Biological Activities

Benzothiazole derivatives exhibit a wide range of biological activities, serving as anti-viral, anti-microbial, anti-inflammatory, anti-diabetic, and anti-tumor agents. This broad spectrum of pharmacological activities highlights the versatility of benzothiazoles in medicinal chemistry and their potential as the foundation for developing new therapeutic agents (Bhat & Belagali, 2020).

Direcciones Futuras

While specific future directions for 6-Benzyloxy-2-bromo-benzothiazole were not found in the search results, benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for specific applications.

Propiedades

IUPAC Name |

2-bromo-6-phenylmethoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNOS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKUIKBAAWOPMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)

![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)

![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)

![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)